5-(4-Cyclohexylphenyl)-1,2-oxazole-3-carboxylic acid
CAS No.: 1105637-19-1
Cat. No.: VC11685307
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105637-19-1 |
|---|---|
| Molecular Formula | C16H17NO3 |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | 5-(4-cyclohexylphenyl)-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H17NO3/c18-16(19)14-10-15(20-17-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,18,19) |
| Standard InChI Key | DGEUEHRKEWYSKO-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=CC=C(C=C2)C3=CC(=NO3)C(=O)O |
| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)C3=CC(=NO3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2-oxazole heterocycle substituted at the 5-position with a 4-cyclohexylphenyl group and at the 3-position with a carboxylic acid moiety. The oxazole ring contributes to hydrogen-bonding capabilities via its nitrogen and oxygen atoms, while the cyclohexylphenyl group enhances lipophilicity (), favoring membrane permeability . The carboxylic acid group introduces polarity, balancing solubility and bioavailability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.31 g/mol |
| Calculated | 2.24 (consensus) |
| Topological Polar Surface Area | 63.33 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
Cyclization-Based Pathways
The primary synthetic route involves the reaction of 4-cyclohexylphenylhydrazine with oxalyl chloride in dichloromethane, catalyzed by triethylamine. This one-pot cyclization proceeds via intermediate hydrazide formation, followed by intramolecular dehydration to yield the oxazole core.
Reaction Conditions:
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Solvent: Dichlorloromethane
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Base: Triethylamine (2.5 equiv)
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Temperature: 0°C to room temperature
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Yield: ~60–70% (optimized)
Biological Activity and Mechanistic Insights
Putative Therapeutic Applications
While direct studies on 5-(4-cyclohexylphenyl)-1,2-oxazole-3-carboxylic acid are sparse, structurally related compounds exhibit:
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Anti-inflammatory activity: Analogous 1,2-oxazole-carboxylic acids inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E2 synthesis .
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Enzyme inhibition: The oxazole ring participates in π-π stacking with aromatic residues in enzyme active sites, as seen in benzoxazole-based protease inhibitors .
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Antimicrobial potential: Fluorinated analogs (e.g., 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid) show moderate antibacterial activity against Gram-positive strains (MIC: 8–16 µg/ml) .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the cyclohexyl group with fluorophenyl or methoxyphenyl moieties alters physicochemical and biological profiles:
Table 2: Comparative Properties of Isoxazole Carboxylic Acids
The cyclohexyl derivative’s higher lipophilicity may enhance blood-brain barrier penetration compared to polar methoxy-substituted analogs .
Challenges and Future Directions
Limitations in Current Knowledge
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Pharmacokinetic data: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Target identification: Proteomic studies are needed to map binding partners beyond COX-2.
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Synthetic scalability: Current yields (60–70%) are suboptimal for industrial production.
Recommended Research Priorities
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Fragment-based drug design: Optimize the cyclohexylphenyl group for selective kinase inhibition.
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Prodrug development: Esterify the carboxylic acid to improve oral bioavailability.
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In vivo validation: Test anti-inflammatory efficacy in murine models of arthritis.
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